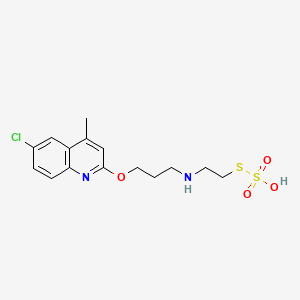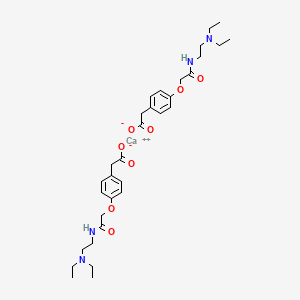
O-Ethyl chloroethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl chloroethanethioate: is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Ethyl chloroethanethioate can be synthesized through the reaction of ethyl mercaptan (ethanethiol) with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3CH2SH+ClCH2COCl→CH3CH2SCOCH2Cl+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: O-Ethyl chloroethanethioate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
O-Ethyl chloroethanethioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme mechanisms involving thioester substrates.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industrial Applications: this compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-Ethyl chloroethanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can act as a nucleophile, participating in various chemical reactions. In biological systems, thioesters are known to be involved in acyl transfer reactions, where the acyl group is transferred to nucleophilic sites on enzymes or other biomolecules.
Comparaison Avec Des Composés Similaires
Ethyl acetate: An ester with similar reactivity but contains an oxygen atom instead of sulfur.
Methyl chloroacetate: A chloroester with a methyl group instead of an ethyl group.
Ethyl chloroformate: Contains a chloroformate group instead of a thioester group.
Uniqueness: O-Ethyl chloroethanethioate is unique due to the presence of the sulfur atom in the thioester group, which imparts distinct chemical reactivity compared to oxygen-containing esters. This makes it particularly useful in reactions where sulfur’s nucleophilicity and ability to form stable intermediates are advantageous.
Propriétés
Numéro CAS |
51076-73-4 |
|---|---|
Formule moléculaire |
C4H7ClOS |
Poids moléculaire |
138.62 g/mol |
Nom IUPAC |
O-ethyl 2-chloroethanethioate |
InChI |
InChI=1S/C4H7ClOS/c1-2-6-4(7)3-5/h2-3H2,1H3 |
Clé InChI |
CGQQHPYLJSSOML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


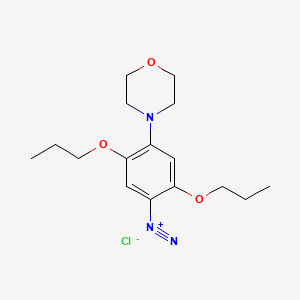
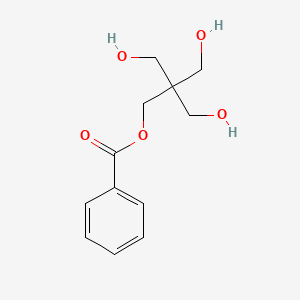
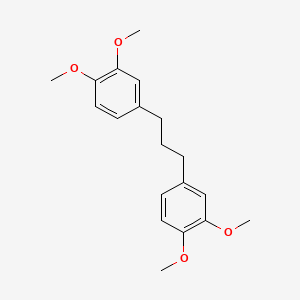

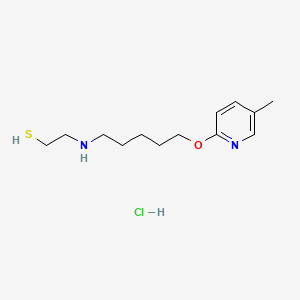


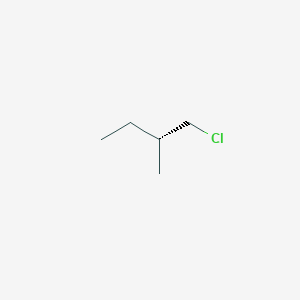

![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
